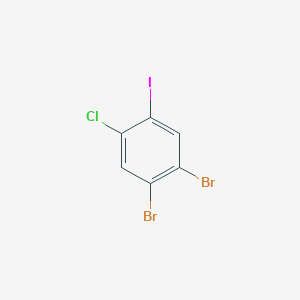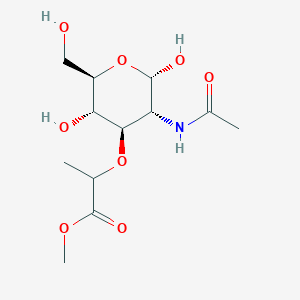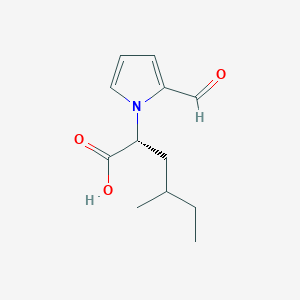
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is a compound that features a pyrrole ring substituted with a formyl group and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid can be achieved through several methods. One common approach involves the use of a Knorr-type reaction, where aliphatic starting materials are used to form 2-thionoester pyrroles. These pyrroles are then reduced to the corresponding 2-formyl pyrroles using RANEY® nickel . Another method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of catalytic amounts of reagents and mild reaction conditions are preferred to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is (2R)-2-(2-Carboxy-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Reduction: The major product is (2R)-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylhexanoic acid.
Substitution: Products vary depending on the substituent introduced to the pyrrole ring.
Scientific Research Applications
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The pyrrole ring can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxaldehyde: Shares the pyrrole ring and formyl group but lacks the hexanoic acid chain.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyrrole structure but differ in their substitution patterns and biological activities.
Uniqueness
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylhexanoic acid is unique due to its combination of a pyrrole ring, formyl group, and hexanoic acid chain. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-9(2)7-11(12(15)16)13-6-4-5-10(13)8-14/h4-6,8-9,11H,3,7H2,1-2H3,(H,15,16)/t9?,11-/m1/s1 |
InChI Key |
NLLLZADATWILTK-HCCKASOXSA-N |
Isomeric SMILES |
CCC(C)C[C@H](C(=O)O)N1C=CC=C1C=O |
Canonical SMILES |
CCC(C)CC(C(=O)O)N1C=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


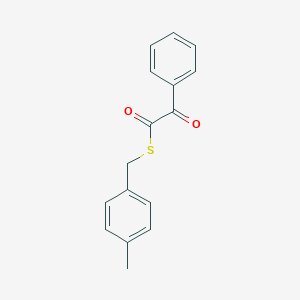
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B15204555.png)
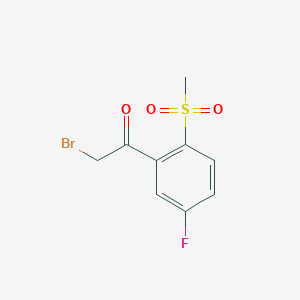
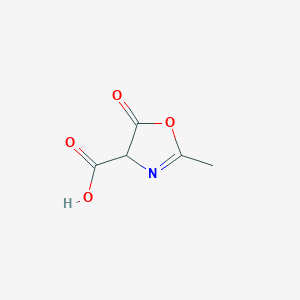
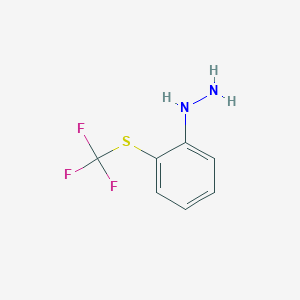
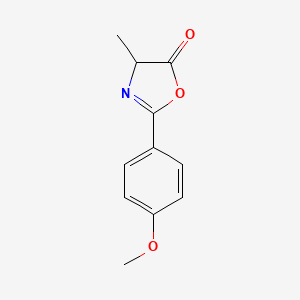

![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
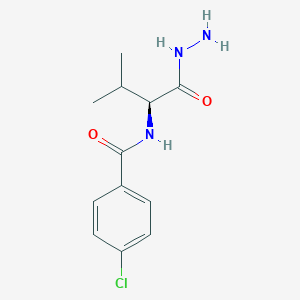
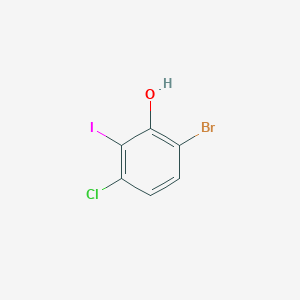
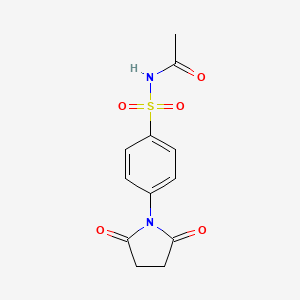
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
